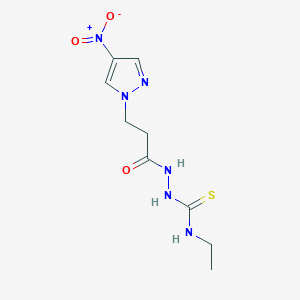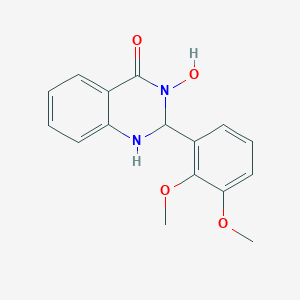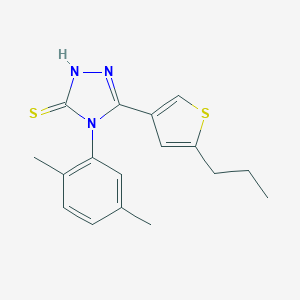
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid, also known as IPQC, is a synthetic quinoline derivative of the carboxylic acid family. It has been widely used in scientific research due to its unique properties and its ability to interact with various molecules.
Aplicaciones Científicas De Investigación
Insights from Related Research
Therapeutic Applications of Phenolic Acids : Phenolic acids, like Chlorogenic Acid (CGA), exhibit a wide range of therapeutic roles including antioxidant activity, anti-inflammatory, neuroprotective, and cardiovascular protection, suggesting the potential for compounds with phenolic structures to contribute to disease treatment and prevention (Naveed et al., 2018).
8-Hydroxyquinoline Derivatives : The structural modifications of 8-hydroxyquinoline have shown significant biological activities, emphasizing the importance of synthetic modifications to develop potent therapeutic agents for diseases like cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021).
Isoquinoline Alkaloids : Research on natural isoquinoline alkaloids and their N-oxides has highlighted their antimicrobial, antitumor, and other activities. This underlines the pharmaceutical potential of isoquinoline derivatives, suggesting a possible interest area for research on 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid (Dembitsky et al., 2015).
Antioxidant Activity Determination : Various analytical methods for determining antioxidant activity highlight the importance of understanding the chemical reactions and kinetics involved, which could be relevant for assessing the antioxidant potential of quinoline derivatives (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECLAJBVFWHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({5-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}oxy)benzonitrile](/img/structure/B456904.png)
![N-benzyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456906.png)
![3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione](/img/structure/B456909.png)
![5-{3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456912.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B456913.png)
![1-{2-[7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456914.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B456916.png)
![5-(5-Chloro-2-thienyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456917.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B456919.png)


![4-bromo-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B456922.png)
![3,5-bis(difluoromethyl)-1-[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456924.png)
